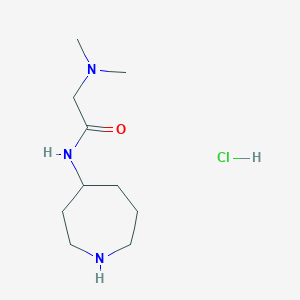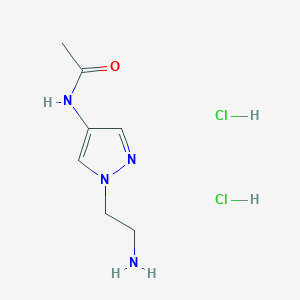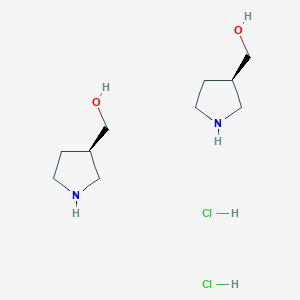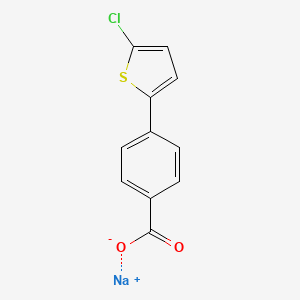
acetamide, 2-(dimethylamino)-N-(hexahydro-1H-azepin-4-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(dimethylamino)-N-(hexahydro-1H-azepin-4-yl)-, monohydrochloride is a chemical compound with various industrial and research applications. The compound consists of an acetamide group attached to a hexahydroazepine ring substituted with a dimethylamino group. As a monohydrochloride salt, it enhances its solubility in water, making it more accessible for diverse uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, 2-(dimethylamino)-N-(hexahydro-1H-azepin-4-yl)-, monohydrochloride typically involves the following steps:
Formation of Hexahydroazepine Ring: : The hexahydroazepine ring can be formed through cyclization reactions involving appropriate starting materials like diamines and alkyl halides under controlled conditions.
Dimethylamino Substitution: : The dimethylamino group is introduced via nucleophilic substitution, where dimethylamine reacts with an intermediate compound containing a suitable leaving group.
Acetamide Group Addition: : The acetamide group is incorporated by reacting the intermediate with acetyl chloride or acetic anhydride.
Conversion to Monohydrochloride Salt: : The final step involves the treatment of the synthesized product with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with considerations for reaction efficiency, yield optimization, and safety. Continuous flow reactors and automated synthesis equipment are often employed to achieve consistent and high-purity output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving the introduction of oxygen or removal of hydrogen atoms. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: : Reduction reactions involve the gain of hydrogen atoms or the removal of oxygen. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups. Reagents such as alkyl halides, sulfonates, or nitrosating agents are used.
Major Products Formed
Oxidation: : Products from oxidation reactions often include ketones, aldehydes, or carboxylic acids.
Reduction: : Reduction products include amines and reduced forms of the original compound.
Substitution: : Substitution reactions yield new derivatives with modified functional groups, enhancing the compound's properties or applications.
Scientific Research Applications
Acetamide, 2-(dimethylamino)-N-(hexahydro-1H-azepin-4-yl)-, monohydrochloride finds application in diverse scientific fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic compounds and polymers.
Biology: : Serves as a reagent in biochemical assays and studies involving enzymatic activity.
Medicine: : Investigated for its potential as a pharmaceutical agent or as a precursor in the synthesis of therapeutic drugs.
Industry: : Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action involves interactions with specific molecular targets, including enzymes, receptors, and cellular pathways. Its structure allows it to bind to active sites on enzymes, modulating their activity. In biological systems, it may influence signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: : Compounds with structural similarities, such as other N-substituted acetamides, exhibit related reactivity and applications.
Dimethylamino-substituted compounds: : These compounds share the dimethylamino group, influencing their chemical behavior and interaction with biological targets.
Uniqueness
What sets acetamide, 2-(dimethylamino)-N-(hexahydro-1H-azepin-4-yl)-, monohydrochloride apart is its unique combination of functional groups and ring structure, which confer distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specific industrial and research applications, offering a blend of stability, reactivity, and solubility.
Properties
IUPAC Name |
N-(azepan-4-yl)-2-(dimethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-13(2)8-10(14)12-9-4-3-6-11-7-5-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDDTBXQCJWMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067785.png)
![Piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride](/img/structure/B8067789.png)
![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067791.png)





![2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B8067848.png)
![Piperazine, 1-methyl-4-[[6-(4-piperidinyl)-3-pyridinyl]carbonyl]-, trihydrochloride](/img/structure/B8067853.png)

![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B8067870.png)


